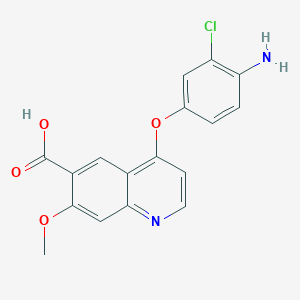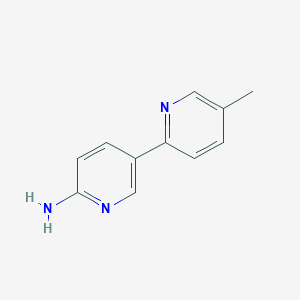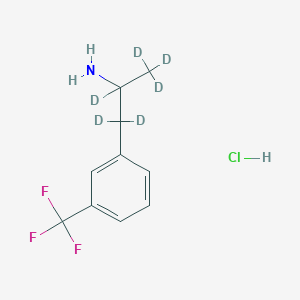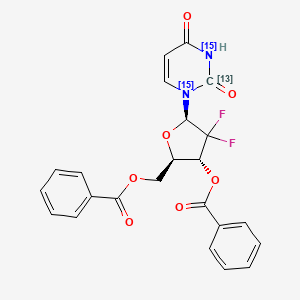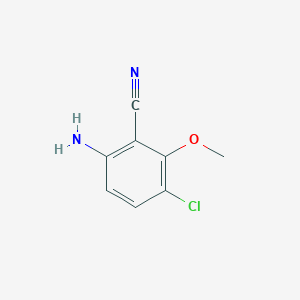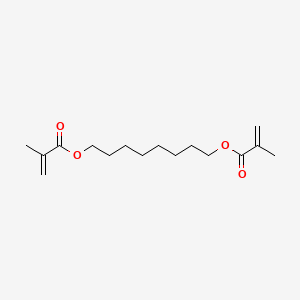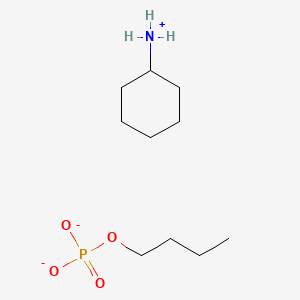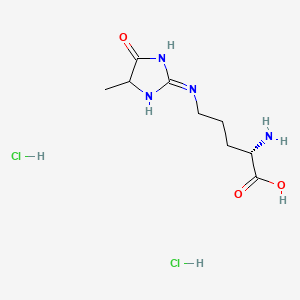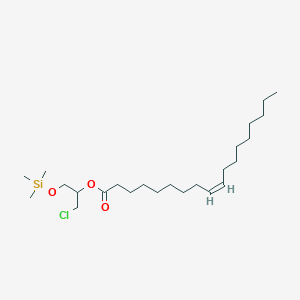
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol is a biochemical compound with the molecular formula C24H47ClO3Si and a molecular weight of 447.17. This compound is used primarily in proteomics research and is known for its unique structural properties, which include a trimethylsilyl group, an oleoyl group, and a chloropropanediol moiety .
Preparation Methods
The synthesis of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid, chloropropanediol, and trimethylsilyl chloride.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Synthetic Route:
Chemical Reactions Analysis
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxyl groups or amines, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Scientific Research Applications
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol has several scientific research applications, including:
Proteomics Research: The compound is used in proteomics research to study protein-lipid interactions and the role of lipids in cellular processes.
Lipid Metabolism Studies: It serves as a model compound for studying lipid metabolism and the biological effects of chlorinated lipids.
Food Processing Research: The compound is used to examine the formation of process-induced contaminants in food products undergoing processing.
Mechanism of Action
The mechanism of action of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives that may have different biological activities .
Comparison with Similar Compounds
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C24H47ClO3Si |
|---|---|
Molecular Weight |
447.2 g/mol |
IUPAC Name |
(1-chloro-3-trimethylsilyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H47ClO3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)28-23(21-25)22-27-29(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- |
InChI Key |
HPILEMZURVPDCN-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


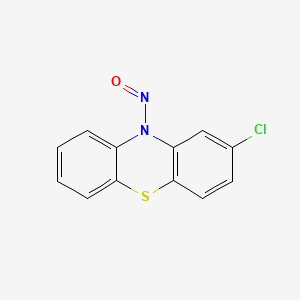
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
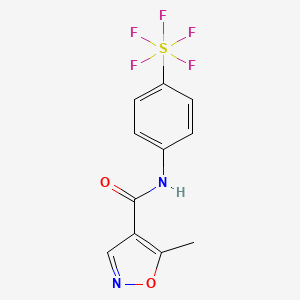
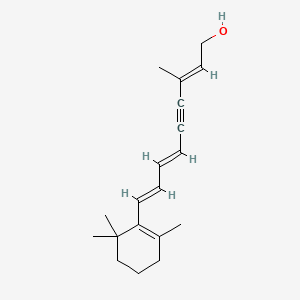
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
